2-(1H-imidazol-2-yl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

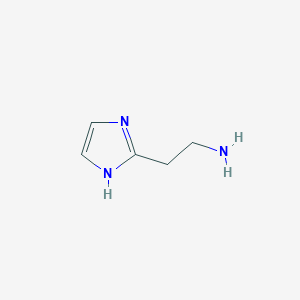

Structure

2D Structure

Properties

IUPAC Name |

2-(1H-imidazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c6-2-1-5-7-3-4-8-5/h3-4H,1-2,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEURIUYJZZLADZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172814 | |

| Record name | Isohistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19225-96-8 | |

| Record name | 1H-Imidazole-2-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19225-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isohistamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019225968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isohistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what are the physicochemical properties of 2-(1H-imidazol-2-yl)ethanamine

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1H-imidazol-2-yl)ethanamine

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of the core physicochemical properties of this compound (also known as isohistamine). In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental characteristics is paramount. These properties govern everything from synthetic feasibility and formulation stability to pharmacokinetic profiles (ADME) and pharmacodynamic interactions. This guide is designed for researchers, medicinal chemists, and formulation scientists, offering both curated data and field-proven experimental methodologies to empower effective decision-making in the laboratory. While experimentally determined data for this specific molecule is limited in public literature, this guide synthesizes high-quality computational predictions with established, robust protocols for empirical validation.

Molecular Identity and Structural Attributes

This compound is a structural isomer of the well-known biogenic amine, histamine. Its unique arrangement, with the ethylamine side chain at the 2-position of the imidazole ring, confers distinct electronic and steric properties that differentiate it from its 4- and 5-position counterparts.

The molecule's structure features two key ionizable centers: the primary aliphatic amine of the ethylamine side chain and the imidazole ring itself. The imidazole ring is an interesting functional group, capable of acting as both a hydrogen bond donor (at the N1-H) and acceptor (at the N3 lone pair), and its aromatic character contributes to the overall molecular profile.[1]

Caption: Core structure and key functional groups of the molecule.

Core Physicochemical Data Summary

The following table summarizes critical physicochemical parameters. It is essential to note that many of these values are computationally derived and serve as excellent starting points for experimental design. Experimental verification is always the gold standard in drug development.

| Property | Value | Source & Comments |

| Molecular Formula | C₅H₉N₃ | PubChem[2] |

| Molecular Weight | 111.15 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 19225-96-8 | PubChem[2] |

| XLogP3-AA (logP) | -0.6 | PubChem (Computed)[2]. Indicates high hydrophilicity. |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | ChemScene (Computed for (R)-isomer)[3]. Suggests good potential for oral bioavailability. |

| Hydrogen Bond Donors | 2 | PubChem (Computed)[2] |

| Hydrogen Bond Acceptors | 2 | PubChem (Computed)[2] |

| Rotatable Bonds | 2 | PubChem (Computed)[2] |

| pKa (Predicted) | ~6.0 (imidazole), ~9.5 (amine) | Estimated based on analogous structures. Experimental determination is crucial. |

Ionization State and pKa Determination

The acid dissociation constant(s), pKa, are arguably the most critical physicochemical parameter for any ionizable drug candidate. They dictate the charge state of the molecule at a given pH, which directly influences solubility, membrane permeability, receptor binding, and formulation characteristics. This compound possesses two basic centers: the ethylamine side chain (expected pKa ~9-10) and the imidazole ring (expected pKa ~6-7).

Causality Behind Experimental Choice: Potentiometric Titration

Potentiometric titration is the definitive method for pKa determination. It provides a direct, empirical measure of the buffering capacity of a molecule as a function of pH. By titrating a solution of the compound with a strong acid (e.g., HCl), one can observe the pH inflections corresponding to the protonation of the basic centers. The pKa is the pH at which 50% of a specific functional group is ionized.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Preparation: a. Prepare a ~0.01 M solution of this compound in deionized, CO₂-free water. If aqueous solubility is limiting, a co-solvent system (e.g., water-methanol) may be used, but the resulting pKa will be an apparent pKa (pKa') and should be noted as such. b. Standardize a strong acid titrant, such as 0.1 M HCl.

-

Instrumentation: a. Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01). b. Place the sample solution in a thermostatted vessel (e.g., at 25°C) and use a magnetic stirrer for gentle agitation.

-

Titration: a. Immerse the calibrated pH electrode and the titrant delivery tube into the sample solution. b. Add the standardized HCl titrant in small, precise increments. c. Record the pH value after each addition, allowing the reading to stabilize. Collect more data points near the equivalence points.

-

Data Analysis: a. Plot the recorded pH values against the volume of titrant added. b. The pKa values can be determined from the midpoints of the buffer regions (half-equivalence points) on the titration curve. Alternatively, the first derivative of the plot (ΔpH/ΔV vs. V) will show peaks at the equivalence points.

Caption: Experimental workflow for pKa determination.

Lipophilicity and Partition Coefficient (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's relative solubility in a nonpolar solvent (like octan-1-ol) versus a polar solvent (like water). This parameter is a cornerstone of ADME science, heavily influencing membrane permeability, plasma protein binding, and volume of distribution. The computed XLogP3 of -0.6 suggests the compound is hydrophilic.[2]

Causality Behind Experimental Choice: Shake-Flask Method

The "shake-flask" method is the universally recognized gold standard for logP determination (OECD Guideline 107). It is a direct equilibrium-based measurement that, when performed correctly, provides highly reliable and reproducible data. It directly measures the partitioning of the analyte between two immiscible liquid phases.

Experimental Protocol: logP Determination by Shake-Flask Method

-

Phase Preparation: a. Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4 for logD) with n-octanol by shaking them together for 24 hours and then allowing the layers to separate.

-

Partitioning: a. Prepare a stock solution of this compound in the aqueous phase. The concentration should be high enough for accurate quantification but low enough to avoid saturation in either phase. b. In a suitable vessel (e.g., a separatory funnel), combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol. c. Shake the vessel vigorously for a sufficient time to reach equilibrium (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).

-

Phase Separation & Analysis: a. Allow the phases to separate completely. Centrifugation may be required to break up any emulsions. b. Carefully collect a sample from the aqueous phase. c. Determine the concentration of the analyte in the aqueous phase using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: a. Calculate the concentration in the octanol phase by mass balance (initial aqueous concentration minus final aqueous concentration). b. The partition coefficient P is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. c. logP = log₁₀( [Analyte]octanol / [Analyte]aqueous ).

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption and distribution in the body. Poor solubility is a leading cause of compound attrition in drug development pipelines. Given its hydrophilic nature (negative computed logP) and multiple ionizable groups, this compound is expected to have good aqueous solubility, particularly at acidic pH where both basic centers will be protonated.[4]

Causality Behind Experimental Choice: Thermodynamic vs. Kinetic Solubility

It is critical to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility (measured by methods like shake-flask) represents the true equilibrium solubility and is vital for biopharmaceutical classification. Kinetic solubility is a higher-throughput measure of how much compound can be dissolved in a buffer from a concentrated DMSO stock before it precipitates. For foundational characterization, thermodynamic solubility is the preferred metric.

Experimental Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

-

Sample Preparation: a. Add an excess amount of the solid compound to a known volume of the desired aqueous medium (e.g., purified water, or buffers at various pH values like 2.0, 5.0, and 7.4) in a sealed, inert vial. The excess solid ensures that equilibrium with the solid state is achieved.

-

Equilibration: a. Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: a. After equilibration, allow the vials to stand to let the excess solid settle. b. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

-

Quantification: a. Dilute the clear filtrate with a suitable solvent. b. Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard curve. c. The measured concentration is the thermodynamic solubility at that specific pH and temperature.

Stability and Handling

Chemical Stability

Imidazole-containing compounds can be susceptible to certain degradation pathways.

-

pH Stability: The stability of the compound should be assessed across a range of pH values (e.g., pH 2, 7.4, 9) to identify potential acid- or base-catalyzed hydrolysis, although the core structure is generally stable.

-

Oxidative Stability: The imidazole ring and primary amine can be susceptible to oxidation. Solutions should be protected from unnecessary exposure to air and light. The use of antioxidants in formulations could be considered if oxidative lability is confirmed.

Handling and Storage

-

Form: The compound is often supplied as a free base or as a hydrochloride salt. The salt form (e.g., dihydrochloride) typically exhibits higher aqueous solubility and better solid-state stability.[5][6]

-

Hygroscopicity: The presence of polar functional groups suggests that the compound may be hygroscopic. It should be stored in a desiccator in a cool, dark place.[7]

-

Solvent Selection: For stock solutions, DMSO is a common choice. However, for aqueous assays, care must be taken to avoid precipitation upon dilution. Preparing aqueous stocks in slightly acidic buffers (e.g., pH 5-6) can improve solubility by ensuring the protonation of the basic centers.[4]

References

- PubChem. (n.d.). 2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine. National Center for Biotechnology Information.

- PubChem. (n.d.). 1H-Imidazole-2-ethanamine. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-(1H-imidazol-1-yl)ethanamine. National Center for Biotechnology Information.

- ChemBK. (n.d.). 2-(1H-imidazol-5-yl)ethanamine dihydrochloride.

- ResearchGate. (n.d.). Chemical structure of histamine (2(1 H-Imidazol-4-yl) ethanamine).

- Chem-Impex. (n.d.). 2-(1H-Imidazol-1-yl)ethanamine dihydrochloride.

- Ascendex Scientific, LLC. (n.d.). This compound.

- Royal Society of Chemistry. (2018). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry.

- IJRPC. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY.

- Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

- MDPI. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

- Organic Chemistry Portal. (n.d.). Imidazole synthesis.

- ResearchGate. (2020). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.

- ResearchGate. (n.d.). Solubility of (b) 1H-imidazole....

Sources

An In-depth Technical Guide to 2-(1H-imidazol-2-yl)ethanamine: Structure, Synthesis, and Biological Profile

This technical guide provides a comprehensive overview of 2-(1H-imidazol-2-yl)ethanamine, an isomer of the well-known biogenic amine, histamine. Often referred to as isohistamine, this molecule presents a unique profile for researchers in medicinal chemistry and drug development. This document delves into its chemical structure and identifiers, outlines a detailed synthetic protocol, and discusses its distinct biological activities, supported by authoritative references.

Core Concepts: Structure and Chemical Identity

This compound is a heterocyclic amine characterized by an ethylamine substituent at the 2-position of an imidazole ring. This structural arrangement distinguishes it from its more common isomer, histamine [2-(1H-imidazol-4-yl)ethanamine], where the ethylamine group is attached at the 4-position. This seemingly subtle difference in substitution profoundly impacts its biological activity.

Chemical Structure

The molecular structure of this compound is depicted below. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. The ethylamine side chain provides a primary amine group, a key feature for potential interactions with biological targets.

Caption: 2D Structure of this compound

Chemical Identifiers

For unambiguous identification and data retrieval, a comprehensive list of chemical identifiers is provided in the table below.[1]

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 19225-96-8 | PubChem[1] |

| Molecular Formula | C₅H₉N₃ | PubChem[1] |

| Molecular Weight | 111.15 g/mol | PubChem[1] |

| Canonical SMILES | C1=CN=C(N1)CCN | PubChem[1] |

| InChI | InChI=1S/C5H9N3/c6-2-1-5-7-3-4-8-5/h3-4H,1-2,6H2,(H,7,8) | PubChem[1] |

| InChIKey | DEURIUYJZZLADZ-UHFFFAOYSA-N | PubChem[1] |

| Synonyms | Isohistamine, 1H-Imidazole-2-ethanamine | PubChem[1] |

Synthesis of this compound

The synthesis of this compound has been a subject of interest to distinguish its biological activity from histamine. A reliable synthetic route proceeds via the reduction of 2-(imidazol-2-yl)acetonitrile.[2] The causality behind this experimental choice lies in the relative ease of introducing a cyanomethyl group onto the imidazole ring, which can then be selectively reduced to the desired ethylamine side chain.

Synthetic Workflow

The overall synthetic strategy is a two-step process starting from 2-(chloromethyl)imidazole, as illustrated in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the established synthesis of isohistamine and provides a robust method for laboratory-scale preparation.[2]

Step 1: Synthesis of 2-(Imidazol-2-yl)acetonitrile

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: To a solution of 2-(chloromethyl)imidazole hydrochloride in a suitable solvent such as dimethylformamide (DMF), add an equimolar amount of sodium cyanide (NaCN).

-

Expert Insight: The use of a polar aprotic solvent like DMF is crucial for dissolving the reagents and facilitating the nucleophilic substitution reaction. The hydrochloride salt of the starting material is often more stable and easier to handle.

-

-

Reaction Conditions: Heat the reaction mixture with stirring at a controlled temperature (e.g., 60-80 °C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(imidazol-2-yl)acetonitrile.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure intermediate.

Step 2: Reduction of 2-(Imidazol-2-yl)acetonitrile to this compound

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Reducing Agent: Prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran (THF)).

-

Trustworthiness: The use of anhydrous conditions is critical when working with highly reactive reducing agents like LiAlH₄ to prevent violent reactions with water and to ensure high yields.

-

-

Addition of Intermediate: Dissolve the purified 2-(imidazol-2-yl)acetonitrile in the same anhydrous solvent and add it dropwise to the suspension of the reducing agent at a controlled temperature (typically 0 °C to room temperature).

-

Reaction and Quenching: After the addition is complete, allow the reaction to stir for several hours at room temperature or with gentle heating to ensure complete reduction. Carefully quench the reaction by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

-

Isolation and Purification: Filter the resulting solid and wash it with the ether solvent. Combine the filtrate and washes, dry the organic layer, and remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by distillation or by conversion to a salt (e.g., the hydrochloride salt) and recrystallization.

Biological Activity and Distinctions from Histamine

This compound, or isohistamine, exhibits a pharmacological profile that is notably distinct from histamine, despite their structural similarity. Histamine is a potent agonist at four subtypes of histamine receptors (H1, H2, H3, and H4), mediating a wide range of physiological and pathological effects, including allergic reactions and gastric acid secretion.[3][4][5][6]

In contrast, studies on isolated guinea pig ileum have shown that isohistamine possesses significantly weaker contractile activity compared to histamine.[2] Furthermore, while histamine is a powerful stimulant of gastric acid secretion, isohistamine has been found to be virtually devoid of this activity.[2] This lack of significant histamine-like activity underscores the critical importance of the position of the ethylamine side chain on the imidazole ring for receptor recognition and activation.

The distinct biological profile of isohistamine makes it a valuable tool for researchers studying the structure-activity relationships of histamine receptors and for developing receptor-subtype-selective ligands.

Safety and Handling

Detailed toxicological data for this compound is not extensively available. However, based on the reactivity of similar amine-containing heterocyclic compounds, appropriate safety precautions should be taken. For its isomer, 2-(1H-imidazol-1-yl)ethanamine, the following GHS hazard statements have been reported: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[7]

It is prudent to handle this compound with similar precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Always consult the material safety data sheet (MSDS) provided by the supplier for the most current and comprehensive safety information.[9]

Conclusion

This compound is a structurally intriguing isomer of histamine with a demonstrably different biological profile. The synthetic route via nitrile reduction provides a reliable method for its preparation, enabling further investigation into its pharmacological properties. For researchers in drug discovery and medicinal chemistry, isohistamine serves as a critical reference compound for understanding the nuanced structure-activity relationships of histamine receptor ligands and as a potential scaffold for the design of novel therapeutics.

References

- PubChem. 2-(1H-imidazol-1-yl)ethanamine.

- CPAChem.

- Kornfeld, E. C., Wolf, L., Lin, T. M., & Slater, I. H. (1968). Synthesis and pharmacology of 2-(2-aminoethyl)imidazole (2-isohistamine). Journal of Medicinal Chemistry, 11(5), 1028–1030.

- Saulnier, M. G., Frennesson, D. B., Wittman, M. D., Zimmermann, K., Velaparthi, U., Langley, D. R., ... & Vyas, D. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & medicinal chemistry letters, 18(5), 1702–1707.

- PubChem. 1H-Imidazole-2-ethanamine.

- Google Patents. Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [Link]

- BENADRYL®. What is Histamine? Role in Allergic Reactions Explained. [Link]

- Cleveland Clinic. Histamine. [Link]

- Alila Medical Media.

- Wikipedia. Histamine. [Link]

- ResearchGate. SYNTHESIS OF 2-(1-(4-CHLOROPHENYL) ETHYL)-1-(2- (DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5- AMINE. [Link]

- ACS Publications. Synthesis and pharmacology of 2-(2-aminoethyl)imidazole (2-isohistamine). [Link]

- WebMD. Histamines: What they do, and how they can overreact. [Link]

Sources

- 1. 1H-Imidazole-2-ethanamine | C5H9N3 | CID 3082145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benadryl.com [benadryl.com]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Histamines: What they do, and how they can overreact [webmd.com]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. 2-(1H-Imidazol-1-yl)ethanamine - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Synthesis of 2-(1H-imidazol-2-yl)ethanamine from 2-Methylimidazole

Abstract: This document provides an in-depth technical guide for the synthesis of 2-(1H-imidazol-2-yl)ethanamine, a valuable histamine analogue and building block in medicinal chemistry, starting from the readily available precursor, 2-methylimidazole. The guide details a robust and scalable three-step synthetic pathway involving side-chain chlorination, nucleophilic cyanation, and subsequent reduction. Each step is discussed with mechanistic insights, procedural details, and considerations for process optimization. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

This compound, a structural isomer of the neurotransmitter histamine [2-(1H-imidazol-4-yl)ethanamine], is a molecule of significant interest in medicinal chemistry.[1] Its utility stems from its role as a key intermediate in the synthesis of various pharmacologically active compounds, particularly as a scaffold for histamine H3 receptor antagonists. The synthesis of this target molecule from 2-methylimidazole presents a common challenge in organic synthesis: the selective functionalization of a relatively unreactive alkyl group attached to a heterocyclic core.[2]

This guide outlines a reliable and well-documented three-step approach. The core strategy involves activating the methyl group of 2-methylimidazole via halogenation, followed by the introduction of a two-carbon chain via a nitrile intermediate, which is then reduced to the desired primary amine. This pathway is chosen for its procedural robustness, use of generally accessible reagents, and scalability.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, this compound (1 ), reveals the key intermediates. The primary amine can be formed from the reduction of a nitrile group, leading back to 2-(1H-imidazol-2-yl)acetonitrile (2 ). This nitrile can be installed via a nucleophilic substitution reaction, pointing to a halomethylimidazole, specifically 2-(chloromethyl)-1H-imidazole (3 ), as a practical precursor. This intermediate, in turn, is directly accessible from the starting material, 2-methylimidazole (4 ).

Caption: Retrosynthetic pathway for this compound.

Recommended Synthetic Pathway and Mechanistic Discussion

The forward synthesis follows the logic of the retrosynthetic analysis. The overall workflow is designed to efficiently convert 2-methylimidazole into the target ethanamine derivative.

Caption: Forward synthesis workflow from 2-methylimidazole to the target amine.

Step 1: Synthesis of 2-(Chloromethyl)-1H-imidazole Hydrochloride

The initial and critical step is the activation of the C2-methyl group. Direct radical halogenation can be challenging due to the nature of the imidazole ring. A more controlled and effective method is the reaction of 2-methylimidazole with thionyl chloride (SOCl₂) or by refluxing with chloroacetic acid in aqueous HCl.[3][4] The latter method, adapted from benzimidazole synthesis, involves an in-situ formation mechanism that yields the desired product.[3] The product is typically isolated as a stable hydrochloride salt, which is advantageous for storage and handling.

Causality: Using thionyl chloride provides a direct route to the chloromethyl derivative.[4] The reaction proceeds by converting the hydroxyl group of any tautomeric form or impurity into a good leaving group, facilitating chlorination. The hydrochloride salt formation in situ passivates the nucleophilic nitrogen atoms of the imidazole ring, preventing unwanted side reactions and improving the product's stability.

Step 2: Synthesis of 2-(1H-Imidazol-2-yl)acetonitrile

This step involves a classic nucleophilic substitution (SN2) reaction.[5] The 2-(chloromethyl)-1H-imidazole hydrochloride is reacted with a cyanide salt, such as sodium or potassium cyanide, to displace the chloride and form the C-C bond, yielding the acetonitrile intermediate.

Causality: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is crucial for this step. These solvents effectively solvate the cation (Na⁺ or K⁺) of the cyanide salt, leaving the cyanide anion (CN⁻) highly nucleophilic and available to attack the electrophilic carbon of the chloromethyl group. The reaction proceeds via a backside attack, leading to the displacement of the chloride leaving group. The choice of cyanide as the nucleophile is strategic, as the resulting nitrile group is an excellent precursor to a primary amine.[6]

Step 3: Reduction of 2-(1H-Imidazol-2-yl)acetonitrile to this compound

The final step is the reduction of the nitrile functional group to a primary amine. This transformation can be achieved using several powerful reducing agents. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (like THF or diethyl ether) is a highly effective, albeit aggressive, choice. An alternative, often preferred for its milder conditions and easier workup, is catalytic hydrogenation using Raney Nickel or a similar catalyst under a hydrogen atmosphere.

Causality: LiAlH₄ is a potent source of hydride ions (H⁻), which attack the electrophilic carbon of the nitrile group twice. The reaction intermediate is a di-anionic species that is subsequently protonated during the aqueous workup to yield the primary amine. Catalytic hydrogenation involves the adsorption of both the nitrile and hydrogen gas onto the surface of the metal catalyst. This facilitates the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond, ultimately leading to the saturated primary amine. The choice between these methods often depends on substrate compatibility, available equipment (hydrogenation apparatus), and safety considerations.

Detailed Experimental Protocols

Protocol for Step 1: 2-(Chloromethyl)-1H-imidazole Hydrochloride

-

Method A: Using Thionyl Chloride

-

Suspend 2-methylimidazole (1.0 eq) in an appropriate solvent like dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

The resulting precipitate is the hydrochloride salt. Collect the solid by filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted thionyl chloride and impurities.

-

Dry the product under vacuum to yield 2-(chloromethyl)-1H-imidazole hydrochloride as a white to off-white solid.[4]

-

-

Method B: Using Chloroacetic Acid

-

Prepare a solution of 4N Hydrochloric Acid.

-

Add 2-methylimidazole (1.0 eq) and chloroacetic acid (1.2 eq) to the HCl solution.[3]

-

Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, then further cool in an ice bath to precipitate the product.

-

Neutralize the mixture carefully with a base like ammonium hydroxide solution to precipitate the free base if needed, or filter directly to collect the hydrochloride salt.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Protocol for Step 2: 2-(1H-Imidazol-2-yl)acetonitrile

-

In a round-bottom flask under a nitrogen atmosphere, dissolve sodium cyanide (1.1 eq) in anhydrous DMSO. Caution: Cyanide is highly toxic.

-

Add the 2-(chloromethyl)-1H-imidazole hydrochloride (1.0 eq) portion-wise to the cyanide solution. An exothermic reaction may be observed.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Once complete, pour the reaction mixture into a larger volume of cold water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

-

Combine the organic layers, wash with brine to remove residual DMSO, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude 2-(1H-imidazol-2-yl)acetonitrile, which can be purified by column chromatography on silica gel.

Protocol for Step 3: this compound

-

Method A: Using LiAlH₄

-

In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (2.0-3.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Dissolve 2-(1H-imidazol-2-yl)acetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by sequential, dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target amine.

-

-

Method B: Catalytic Hydrogenation

-

Dissolve 2-(1H-imidazol-2-yl)acetonitrile (1.0 eq) in methanol or ethanol, often with the addition of ammonia to prevent side reactions.

-

Add a catalytic amount of Raney Nickel (5-10% by weight) to the solution.

-

Place the mixture in a hydrogenation apparatus and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Raney Nickel is pyrophoric.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the combined filtrate under reduced pressure to afford the desired this compound.

-

Data Summary and Characterization

| Compound | Formula | MW ( g/mol ) | Expected Yield (%) | Key Characterization Data |

| 2-(Chloromethyl)-1H-imidazole HCl | C₄H₆Cl₂N₂ | 157.01 | 70-85% | ¹H NMR (DMSO-d₆): δ ~5.0 (s, 2H, -CH₂Cl), ~7.8 (s, 2H, imidazole C4-H, C5-H), ~14.0 (br s, 1H, NH). |

| 2-(1H-Imidazol-2-yl)acetonitrile | C₅H₅N₃ | 107.11 | 60-80% | ¹H NMR (CDCl₃): δ ~4.0 (s, 2H, -CH₂CN), ~7.1 (s, 2H, imidazole C4-H, C5-H), ~10.0 (br s, 1H, NH). IR (cm⁻¹): ~2250 (C≡N stretch). |

| This compound | C₅H₉N₃ | 111.15 | 75-90% | ¹H NMR (D₂O): δ ~3.0 (t, 2H, -CH₂-imidazole), ~3.3 (t, 2H, -CH₂NH₂), ~7.2 (s, 2H, imidazole C4-H, C5-H). MS (ESI+): m/z = 112.1 [M+H]⁺. |

Safety and Handling

-

Thionyl Chloride: Highly corrosive and lachrymatory. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Sodium/Potassium Cyanide: Extremely toxic if ingested, inhaled, or absorbed through the skin. All operations must be performed in a fume hood. Have a cyanide antidote kit available and be trained in its use. Quench all waste with bleach (sodium hypochlorite) before disposal.

-

Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and reacts violently with water and protic solvents. Handle as a solid or slurry in an inert, anhydrous solvent under an inert atmosphere (nitrogen or argon).

-

Raney Nickel: Pyrophoric when dry. Keep wet with solvent at all times. Filter with care and do not allow the catalyst cake to dry in the air.

Conclusion

The synthesis of this compound from 2-methylimidazole is a practical and scalable process achievable through a three-step sequence of chlorination, cyanation, and reduction. This guide provides a comprehensive framework, from mechanistic understanding to detailed experimental protocols, enabling researchers to confidently produce this valuable chemical intermediate. Careful attention to reaction conditions and safety protocols, particularly when handling hazardous reagents like cyanides and hydrides, is paramount for successful and safe execution.

References

- ChemBK. (2024, April 9). 2-(Chloromethyl)-1-methylimidazole hydrochloride.

- Patel, V. M., et al. (2015). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents.

- Patel, M. K., et al. (2015). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative.

- Patterson, D. P., et al. (2013). Optimizing the Stability of Viral Nanoparticles: Engineering Strategies, Applications, and the Emerging Concept of the Virophore. ACS Nano.

- Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science.

- Wikipedia. (n.d.). 2-Methylimidazole.

- Li, J. Q., et al. (2014). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Pest Management Science.

- Ohta, S., et al. (1981). SYNTHESIS OF 2-ACYL-1-METHYL-1H-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. Heterocycles.

- Alan, R. K., & Grimmett, M. R. (1971). Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles. Journal of the Chemical Society C: Organic.

- Ascendex Scientific, LLC. (n.d.). This compound.

- International Agency for Research on Cancer. (2013). 2-METHYLIMIDAZOLE.

- Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Science Journal.

- Wang, Y., et al. (2019).

- Chemistry Stack Exchange. (2018). Synthesis of 2-methylimidazole.

- Check, C. T., & Widenhoefer, R. A. (2011). Synthesis of 2-imidazolones and 2-iminoimidazoles. Organic Letters.

- Wikipedia. (n.d.). Nucleophilic substitution.

- Sieroń, L., et al. (2022).

- Wang, Z., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules.

- Google Patents. (n.d.). CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole.

- Saulnier, M. G., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters.

- Al-Naggar, A. A. (2006). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules.

- Smirnova, A. A., et al. (2022). ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer: Synthesis, Selective Reduction of the Imidazolic OH Group and Luminescence.

- PubChem. (n.d.). 2-(1H-imidazol-1-yl)ethanamine.

- Primas, N., et al. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry.

- Bux, F., et al. (2018).

Sources

- 1. 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methylimidazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 5-CHLOROMETHYL-1-METHYL-1H-IMIDAZOLE HCL synthesis - chemicalbook [chemicalbook.com]

- 5. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

Predicting Aqueous Solubility for Novel Drug Candidates: A Technical Guide for 2-(1H-imidazol-2-yl)ethanamine

Introduction: Solubility as a Cornerstone of Drug Discovery

In the landscape of drug development, aqueous solubility is not merely a physicochemical parameter; it is a critical determinant of a drug candidate's ultimate success. A compound must dissolve in the systemic circulation to reach its target and exert a pharmacological effect.[1] Poor aqueous solubility can precipitate a cascade of development challenges, including low and variable oral bioavailability, difficulties in formulation, and the generation of unreliable data in in vitro assays.[1][2] Consequently, the early and accurate prediction of aqueous solubility is paramount, enabling researchers to prioritize candidates with favorable properties and mitigate late-stage attrition.

This technical guide provides an in-depth framework for predicting the aqueous solubility of 2-(1H-imidazol-2-yl)ethanamine, a molecule of interest for which extensive experimental data may not be readily available. We will navigate this challenge by employing a logical, multi-faceted approach, beginning with a thorough analysis of its fundamental physicochemical properties, moving to established computational prediction models, and culminating in a robust framework for experimental validation. This document is designed for drug development scientists who require not just a prediction, but a comprehensive understanding of the factors governing a compound's solubility profile.

Part 1: Foundational Physicochemical Profiling

The predictive process begins with a structural and physicochemical characterization of the molecule. The behavior of this compound in an aqueous environment is dictated by its functional groups and the resulting properties of lipophilicity and ionization.

Molecular Structure and Key Descriptors

This compound is a small molecule (MW: 111.15 g/mol ) featuring two key functional groups: a basic imidazole ring and a primary aliphatic amine.[3] These groups are central to its solubility characteristics, primarily through their ability to participate in hydrogen bonding and to ionize at different pH values.

Key computed physicochemical properties provide the initial dataset for our predictive models.

| Property | Predicted Value | Source | Significance in Solubility |

| Molecular Formula | C₅H₉N₃ | PubChem[3] | Foundational identifier. |

| Molecular Weight | 111.15 g/mol | PubChem[3] | Influences diffusion and crystal lattice energy. |

| XLogP3 | -0.6 | PubChem[3] | A negative LogP value indicates hydrophilicity, suggesting favorable intrinsic solubility. |

| Topological Polar Surface Area (TPSA) | 54.7 Ų | PubChem[3] | Reflects the surface area available for polar interactions, including hydrogen bonding with water. A higher TPSA generally correlates with better solubility. |

| Hydrogen Bond Donors | 2 | PubChem[3] | The two amine hydrogens and the imidazole N-H can donate hydrogen bonds to water. |

| Hydrogen Bond Acceptors | 2 | PubChem[3] | The non-protonated imidazole nitrogen and the primary amine nitrogen can accept hydrogen bonds. |

Ionization State and pKa Prediction

The presence of two basic nitrogen centers makes the aqueous solubility of this compound intrinsically dependent on pH.[4] To predict this behavior, we must estimate the acid dissociation constants (pKa) of its conjugate acids. Lacking direct experimental data, we can draw a robust analogy from its close structural isomer, histamine (2-(1H-imidazol-4-yl)ethanamine).

Histamine possesses two pKa values:

Given the structural similarity, it is highly probable that this compound will exhibit a similar pKa profile. The imidazole ring will be protonated in acidic conditions (pH < 6), and the ethylamine side chain will be protonated across a wide physiological and acidic pH range (pH < 9.5). This pH-dependent ionization is the dominant factor governing its solubility. At acidic pH, the molecule will exist as a dication, rendering it highly polar and, therefore, highly soluble in water. As the pH increases past the first pKa, it becomes a monocation, and as it increases past the second pKa, it becomes a neutral species, which is expected to be significantly less soluble.

Caption: Predicted ionization states of this compound.

Part 2: Computational Prediction of Aqueous Solubility

With the foundational physicochemical properties established, we can now apply computational models to estimate a quantitative solubility value. These in silico methods are invaluable for early-stage screening where experimental resources are limited.

The General Solubility Equation (GSE)

One of the most robust and widely used models for non-electrolytes is the General Solubility Equation (GSE) developed by Yalkowsky and Valvani.[7] It provides a straightforward method to estimate intrinsic aqueous solubility (S, in mol/L) using only the octanol-water partition coefficient (LogP) and the melting point (MP, in °C).[8][9]

The equation is as follows: Log(S) = 0.5 - 0.01 * (MP - 25) - LogP [9]

-

Rationale: The GSE is built on a sound thermodynamic foundation. The -LogP term accounts for the energy required to move the solute from a non-polar solvent (octanol) to water (hydrophobicity). The -0.01 * (MP - 25) term accounts for the crystal lattice energy; a higher melting point implies a more stable crystal that requires more energy to break apart and dissolve.[7]

Applying the GSE to this compound

To apply the GSE, we need two parameters:

-

LogP: We will use the computed XLogP3 value of -0.6 .[3]

-

Melting Point (MP): The MP for this compound is not available in the literature. This is a common challenge. As senior scientists, we must proceed with a reasoned estimate. Small, hydrophilic amine-containing molecules often have melting points in the range of 80-150°C. For this calculation, we will assume a hypothetical MP of 85°C , similar to that of histamine (83.5°C).[10]

Calculation:

-

Log(S) = 0.5 - 0.01 * (85 - 25) - (-0.6)

-

Log(S) = 0.5 - 0.01 * (60) + 0.6

-

Log(S) = 0.5 - 0.6 + 0.6

-

Log(S) = 0.5

-

S = 10^0.5 = 3.16 mol/L

This calculation predicts a very high intrinsic solubility for the neutral form of the molecule. Given its molecular weight of 111.15 g/mol , this corresponds to approximately 351 g/L . It is critical to recognize this value represents the intrinsic solubility of the un-ionized form and does not account for the significant solubility enhancement at lower pH due to protonation.

Caption: Workflow for computational solubility prediction via the GSE.

Part 3: A Framework for Experimental Validation

Computational predictions, however well-grounded, require experimental validation.[4] Describing a self-validating protocol is essential for trustworthiness. In drug discovery, two types of solubility are measured: kinetic and thermodynamic.

| Feature | Kinetic Solubility | Thermodynamic Solubility |

| Definition | Measures the concentration at which a compound, dissolved in an organic solvent (e.g., DMSO) and then diluted into buffer, begins to precipitate.[1] | Measures the saturation concentration of a solid compound in a buffer at equilibrium.[1] |

| Relevance | High-throughput screening; mimics conditions of many in vitro biological assays.[11] | "Gold standard"; represents the true equilibrium state, more relevant for predicting in vivo absorption and formulation.[12] |

| Method | Turbidimetric, Nephelometric[13][14] | Shake-Flask[12][15] |

| Time | Fast (1-2 hours)[11][14] | Slow (24-72 hours)[16][17] |

| Value | Often higher (supersaturation can occur)[2] | Represents the true, lower-bound solubility of the most stable crystal form. |

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method is considered the definitive standard for solubility measurement.[12]

Objective: To determine the equilibrium solubility of this compound in a buffered aqueous solution.

Materials:

-

This compound (solid powder)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Additional buffers (e.g., pH 2.0, pH 5.0)

-

HPLC-grade water and acetonitrile

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control (e.g., 25°C)

-

0.22 µm syringe filters (PVDF or similar low-binding material)

-

Calibrated HPLC-UV system

Methodology:

-

Preparation: Add an excess of solid this compound to each of three separate vials for each buffer condition (e.g., add ~5 mg to 1 mL of buffer). The goal is to have visible undissolved solid.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for 24-48 hours to ensure equilibrium is reached.[17]

-

Phase Separation: After equilibration, allow the vials to stand for 1 hour to let larger particles settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe. Attach a 0.22 µm filter and discard the first few drops to saturate any binding sites on the filter. Collect the clear filtrate into a clean HPLC vial.

-

Quantification:

-

Prepare a set of calibration standards of the compound in the analysis solvent (e.g., 50:50 acetonitrile:water) at known concentrations.

-

Analyze the calibration standards and the filtered sample by a validated HPLC-UV method.

-

Determine the concentration of the compound in the filtrate by comparing its peak area to the calibration curve. This concentration is the thermodynamic solubility.

-

-

Validation: The concentrations from vials equilibrated for different times (e.g., 24h vs 48h) should agree to confirm that equilibrium was reached.[17]

Caption: Experimental workflow for the Shake-Flask method.

Protocol: Kinetic Solubility (Turbidimetric Method)

This high-throughput method is ideal for early discovery screening.[13]

Objective: To rapidly determine the concentration at which this compound precipitates from an aqueous buffer when added from a DMSO stock.

Materials:

-

10 mM stock solution of this compound in 100% DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

Clear 96-well or 384-well microplates

-

Acoustic dispenser or liquid handling robot

-

Plate-reading spectrophotometer (nephelometer) capable of measuring absorbance/turbidity at ~620 nm

Methodology:

-

Stock Preparation: Prepare a 10 mM stock solution of the compound in DMSO.[13]

-

Plate Mapping: Design a plate map for serial dilutions. Typically, a 7-point concentration curve is generated, ranging from 1 µM to 100 µM or higher.

-

Compound Dispensing: Dispense nanoliter volumes of the DMSO stock solution into the wells of the microplate.

-

Buffer Addition: Add PBS (pH 7.4) to each well to achieve the final target concentrations. The final DMSO concentration should be kept low and constant (e.g., 1-2%).[11][13]

-

Incubation: Mix the plate briefly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours.[11]

-

Measurement: Measure the turbidity of each well using a plate reader at 620 nm. An increase in absorbance relative to a DMSO-only control indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed. This provides a solubility range (e.g., >100 µM, or 30-100 µM).

Conclusion and Forward Outlook

Based on a comprehensive analysis of its physicochemical properties, this compound is predicted to be a highly water-soluble compound. Its hydrophilicity (XLogP3 = -0.6) and capacity for hydrogen bonding suggest a high intrinsic solubility, a prediction supported by the General Solubility Equation.[3] Crucially, the presence of two basic centers, analogous to histamine, indicates that its solubility will be exceptionally high in acidic and physiological pH environments due to protonation.

While these predictions provide a strong directional forecast for researchers, they must be underpinned by rigorous experimental validation. The protocols for thermodynamic (shake-flask) and kinetic (turbidimetric) solubility measurement provided herein offer a robust framework for obtaining the precise, high-quality data required for confident decision-making in the drug development pipeline. By integrating structural analysis, computational modeling, and a clear path to experimental confirmation, scientists can effectively characterize the solubility of novel candidates like this compound, accelerating the journey from discovery to clinical application.

References

- Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

- Wikipedia. Histamine. [Link]

- Ran, Y., & Yalkowsky, S. H. (2002). Estimation of aqueous solubility of organic compounds by using the general solubility equation. Chemosphere, 48(5), 487-509. [Link]

- ResearchGate.

- Abbott, S. Ideal Solubility | Practical Solubility Science. [Link]

- Ran, Y., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Computer Sciences, 41(2), 354-357. [Link]

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

- Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

- BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

- Scilit.

- Evotec. Turbidimetric Solubility Assay. [Link]

- Reddit. r/chemhelp - PKa/PH of Histamine? [Link]

- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

- QsarDB. Yalkowsky, S. H. Estimation of aqueous solubility of organic compounds by using the general solubility equation. Chemosphere 2002, 48, 487–509. [Link]

- PubChem. 2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine. [Link]

- PubChem. 1H-Imidazole-2-ethanamine. [Link]

- AxisPharm. Kinetic Solubility Assays Protocol. [Link]

- Doubtnut. The predominant form of histamine present in human blood is (pKa, Histidine = 6.0). [Link]

- ResearchGate. Chemical structure of histamine (2(1 H-Imidazol-4-yl) ethanamine). [Link]

- Evotec. Solubility Services | Cyprotex ADME-Tox Solutions. [Link]

- PubChem. 2-(1H-imidazol-1-yl)ethanamine. [Link]

- Longchem. (S)-1-(5-PHENYL-1H-IMIDAZOL-2-YL)ETHANAMINE. [Link]

- PubMed. 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. [Link]

- Home Sunshine Pharma. (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine CAS NO: 864825-23-0. [Link]

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. Solubility Services | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 3. 1H-Imidazole-2-ethanamine | C5H9N3 | CID 3082145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Histamine - Wikipedia [en.wikipedia.org]

- 6. reddit.com [reddit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Estimation of aqueous solubility of organic compounds by using the general solubility equation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ideal Solubility | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 10. Histamine CAS#: 51-45-6 [m.chemicalbook.com]

- 11. evotec.com [evotec.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. enamine.net [enamine.net]

- 17. downloads.regulations.gov [downloads.regulations.gov]

The Versatility of the Imidazole Scaffold: A Technical Guide to its Diverse Biological Activities

For researchers, scientists, and drug development professionals, the imidazole ring represents a cornerstone of medicinal chemistry. This five-membered heterocyclic aromatic compound, with its two nitrogen atoms, is a privileged scaffold, appearing in a vast array of naturally occurring molecules and synthetic drugs.[1][2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, confer upon it a remarkable versatility to interact with a wide range of biological targets. This guide provides an in-depth exploration of the multifaceted biological activities of imidazole-containing compounds, offering both mechanistic insights and practical, field-proven experimental protocols to empower your research and development endeavors.

Section 1: The Anticancer Potential of Imidazole Derivatives

Imidazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines, including those of the breast, lung, colon, and prostate.[3] Their mechanisms of action are diverse and often multi-targeted, making them promising candidates for overcoming drug resistance.[3][4]

Mechanisms of Anticancer Action

The anticancer effects of imidazole compounds are frequently attributed to their ability to interfere with critical cellular processes essential for tumor growth and survival.[4]

-

Enzyme and Kinase Inhibition: A primary mechanism involves the inhibition of protein kinases that are crucial for cancer cell signaling, growth, and survival.[3][4] Imidazole-based compounds have been developed as potent inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and mitogen-activated protein kinases (MAPKs).[3][4][5] By blocking these signaling pathways, these compounds can effectively halt tumor progression.[4] For instance, certain imidazole derivatives have shown potent inhibitory activity against EGFR, a receptor tyrosine kinase often overexpressed in various cancers.[5][6]

-

Induction of Apoptosis and Cell Cycle Arrest: Many imidazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells.[3][7] This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, leading to DNA fragmentation and cell death.[3] Furthermore, these compounds can arrest the cell cycle at specific phases, such as G2/M, preventing the uncontrolled proliferation of cancer cells.[3][7]

The following diagram illustrates a simplified signaling pathway for an imidazole-based EGFR inhibitor.

Caption: EGFR signaling pathway and its inhibition by an imidazole derivative.

Experimental Protocols for Evaluating Anticancer Activity

A systematic approach is crucial for accurately assessing the anticancer potential of novel imidazole compounds. This typically involves a tiered screening process, starting with in vitro assays to determine cytotoxicity and progressing to more detailed mechanistic studies.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[8]

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the imidazole-containing compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

| Compound | Cell Line | Exposure Time (h) | IC50 (µM) |

| Imidazole Derivative A | MCF-7 (Breast) | 48 | 5.2 |

| Imidazole Derivative B | A549 (Lung) | 48 | 8.7 |

| Doxorubicin (Control) | MCF-7 (Breast) | 48 | 0.9 |

Table 1: Example of cytotoxicity data for imidazole derivatives.

To investigate whether a compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is the gold standard.[9][10]

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10]

Protocol:

-

Cell Treatment: Treat cancer cells with the imidazole compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. At least 10,000 events should be acquired for each sample.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Caption: Workflow for cell cycle analysis using flow cytometry.

The Annexin V/PI assay is a common method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Treat cells with the imidazole compound for a predetermined time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Section 2: The Antifungal Efficacy of Imidazole Compounds

Imidazole-based compounds, particularly the azoles, are a major class of antifungal agents used clinically.[12][13] Their primary mechanism of action involves the disruption of the fungal cell membrane.[13]

Mechanism of Antifungal Action

The antifungal activity of imidazoles is primarily due to their inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[13][14] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and fluidity.[15]

By inhibiting lanosterol 14α-demethylase, imidazole antifungals prevent the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic 14α-methylated sterols in the fungal membrane, which disrupts its structure and function, ultimately inhibiting fungal growth.[16]

Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole antifungals.

Experimental Protocol for Antifungal Susceptibility Testing

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Principle: This method involves challenging a standardized inoculum of a fungal strain with serial dilutions of the antifungal agent in a liquid medium. The MIC is the lowest concentration of the drug that inhibits visible growth of the fungus.

Protocol:

-

Fungal Inoculum Preparation: Prepare a standardized suspension of the fungal test organism (e.g., Candida albicans, Aspergillus niger) according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Compound Dilution: Prepare a series of twofold dilutions of the imidazole compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which there is a significant inhibition of growth compared to the growth control.

| Compound | Fungal Strain | MIC (µg/mL) |

| Imidazole Derivative C | Candida albicans | 2 |

| Imidazole Derivative D | Aspergillus niger | 8 |

| Fluconazole (Control) | Candida albicans | 1 |

Table 2: Example of antifungal susceptibility data.

Section 3: The Antibacterial Activity of Imidazole Derivatives

While renowned for their antifungal properties, imidazole derivatives also exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[12][17] Their development is driven by the urgent need for new antimicrobial agents to combat rising antibiotic resistance.[17][18]

Mechanisms of Antibacterial Action

The antibacterial mechanisms of imidazole-containing compounds are varied and can include:

-

Inhibition of Nucleic Acid Synthesis: Some nitroimidazole derivatives, like metronidazole, are prodrugs that are activated under anaerobic conditions to form reactive radicals that damage bacterial DNA.

-

Disruption of Cell Wall Synthesis: Certain imidazole derivatives have been shown to interfere with the synthesis of the bacterial cell wall.[17]

-

Inhibition of Protein Synthesis: Some compounds may target bacterial ribosomes, thereby inhibiting protein synthesis.[17]

Experimental Protocol for Determining Antibacterial Activity

The broth microdilution method, similar to that used for antifungal testing, is employed to determine the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.

Protocol:

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare serial twofold dilutions of the imidazole compound in a 96-well plate using a suitable broth (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Section 4: The Anti-inflammatory Properties of Imidazole Compounds

Imidazole derivatives have demonstrated significant anti-inflammatory activity, primarily through the inhibition of key enzymes involved in the inflammatory cascade.[18][19]

Mechanism of Anti-inflammatory Action

A major mechanism of the anti-inflammatory action of certain imidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[12] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[3] By selectively inhibiting COX-2 over COX-1 (which is constitutively expressed and involved in homeostatic functions), these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[19]

Caption: Inhibition of the COX-2 pathway by an imidazole derivative.

Experimental Protocol for In Vitro COX-2 Inhibition Assay

A fluorometric or colorimetric assay can be used to determine the COX-2 inhibitory activity of a compound.[3][13]

Protocol:

-

Reagent Preparation: Prepare solutions of purified COX-2 enzyme, a suitable substrate (e.g., arachidonic acid), and a detection reagent according to the assay kit manufacturer's instructions.

-

Compound Preparation: Prepare serial dilutions of the imidazole test compound.

-

Assay Procedure: In a 96-well plate, add the COX-2 enzyme, the test compound, and incubate for a short period.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

-

Signal Detection: After a set incubation time, measure the fluorescence or absorbance using a plate reader.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Imidazole Derivative E | 0.5 | 50 | 100 |

| Celecoxib (Control) | 0.05 | 5 | 100 |

Table 3: Example of COX-2 inhibition and selectivity data.

Section 5: Imidazole-Containing Compounds as Histamine H3 Receptor Antagonists

The imidazole ring is a key structural feature of histamine and, consequently, many compounds that interact with histamine receptors.[14] Imidazole-based compounds have been extensively developed as histamine H3 receptor antagonists.[20][21]

The Role of Histamine H3 Receptors

The histamine H3 receptor is primarily found in the central nervous system and acts as a presynaptic autoreceptor, regulating the release of histamine.[14] Antagonists of the H3 receptor increase the release of histamine and other neurotransmitters, leading to stimulant and nootropic effects. This makes them potential therapeutic agents for neurodegenerative conditions like Alzheimer's disease and for sleep disorders such as narcolepsy.[14]

Experimental Protocol for Histamine H3 Receptor Binding Assay

A radioligand binding assay is a common method to determine the affinity of a compound for a specific receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human histamine H3 receptor.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine), and varying concentrations of the unlabeled imidazole test compound.

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well to separate the membrane-bound radioligand from the unbound radioligand.

-

Scintillation Counting: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki) of the compound for the H3 receptor.

Conclusion

The imidazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its presence in a multitude of biologically active compounds, targeting a wide array of diseases, underscores its significance. This guide has provided a comprehensive overview of the diverse biological activities of imidazole-containing compounds, from their anticancer and antimicrobial effects to their anti-inflammatory and CNS-active properties. The detailed experimental protocols and mechanistic insights offered herein are intended to serve as a valuable resource for researchers and scientists dedicated to harnessing the therapeutic potential of this remarkable chemical entity. The continued exploration of imidazole chemistry promises to yield novel and effective therapeutic agents to address unmet medical needs.

References

- An acumen into anticancer efficacy of imidazole deriv

- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). IJSRED.

- Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022).

- Yadav, M. R., et al. (n.d.). Imidazoles as potential anticancer agents. PubMed Central.

- Sharma, A., et al. (n.d.).

- Husain, A., et al. (n.d.).

- de Esch, I. J., et al. (n.d.). Novel imidazole-based histamine H3 antagonists. PubMed.

- Ellis, G. P., et al. (n.d.). Antifungal activity of some imidazole derivatives. Journal of Pharmacy and Pharmacology.

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). IJSRED.

- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2013).

- Almasirad, A., et al. (n.d.).

- Development and Characterization of Imidazole Derivatives for Antifungal Applic

- Kathmann, M., et al. (n.d.). Novel Histamine H(3)-receptor Antagonists With Carbonyl-Substituted 4-(3-(phenoxy)propyl)

- El-Gamal, M. I., et al. (n.d.). Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAF V600E inhibitors. PubMed.

- Al-Majid, A. M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules.

- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Deriv

- Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy.

- Imidazoles in medicine: a review of its pharmacological and therapeutic applic

- Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. (n.d.). PubMed Central.

- Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives.

- Al-Majid, A. M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Pharmaceuticals.

- Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.

- Cutignano, A., et al. (n.d.). New Imidazolium Alkaloids with Broad Spectrum of Action from the Marine Bacterium Shewanella aquimarina. PubMed Central.

- Zhang, M., & Li, G. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules.

- Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmaceutical and Phytopharmacological Research.

- synthesis and biological evaluation of novel imidazole based compounds. (2025).